Potassium;trifluoro-[(1R,2R)-2-methylcyclopropyl]boranuide
Description
Potassium trifluoro-[(1R,2R)-2-methylcyclopropyl]boranuide (CAS: 1041642-14-1) is a chiral organotrifluoroborate salt characterized by a strained cyclopropane ring with a methyl substituent at the 2-position in the (1R,2R) configuration . These salts are widely employed in Suzuki-Miyaura cross-coupling reactions due to their enhanced stability compared to boronic acids and their compatibility with diverse catalytic systems. The stereochemistry of the cyclopropane ring and its steric profile distinguish this compound from other trifluoroborate salts, influencing its reactivity and application scope.
Properties
IUPAC Name |
potassium;trifluoro-[(1R,2R)-2-methylcyclopropyl]boranuide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BF3.K/c1-3-2-4(3)5(6,7)8;/h3-4H,2H2,1H3;/q-1;+1/t3-,4-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLPGEOLJSZXARO-VKKIDBQXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1CC1C)(F)(F)F.[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-]([C@@H]1C[C@H]1C)(F)(F)F.[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BF3K | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium;trifluoro-[(1R,2R)-2-methylcyclopropyl]boranuide typically involves the reaction of a cyclopropylborane derivative with potassium fluoride and a trifluoromethylating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize production costs. The process may include purification steps such as crystallization or chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Potassium;trifluoro-[(1R,2R)-2-methylcyclopropyl]boranuide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.
Reduction: Reduction reactions can convert the compound into different boron-containing species.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are chosen based on the desired transformation .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction type. For example, oxidation reactions may yield boronic acids, while substitution reactions can produce a variety of functionalized boron compounds .
Scientific Research Applications
Medicinal Chemistry
Potassium trifluoro-[(1R,2R)-2-methylcyclopropyl]boranuide has shown promise in medicinal chemistry, particularly as a precursor in the synthesis of biologically active compounds. Its ability to introduce trifluoromethyl groups into organic molecules is significant because these groups can enhance the pharmacological properties of drugs.
Case Studies
- Nrf2 Activation : Research indicates that compounds similar to potassium trifluoro-[(1R,2R)-2-methylcyclopropyl]boranuide can activate the Nrf2 pathway, which plays a crucial role in cellular defense against oxidative stress. This activation is beneficial in treating diseases like chronic obstructive pulmonary disease and pulmonary hypertension .
- Synthesis of Anticancer Agents : The compound has been utilized in synthesizing novel anticancer agents by modifying existing frameworks to improve efficacy and reduce side effects .
Organic Synthesis
In organic synthesis, potassium trifluoro-[(1R,2R)-2-methylcyclopropyl]boranuide serves as a versatile reagent. Its unique boron-based structure allows it to participate in various reactions, including nucleophilic substitutions and coupling reactions.
Applications
- Cross-Coupling Reactions : It can be employed in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds effectively. This application is crucial for constructing complex organic molecules used in pharmaceuticals and agrochemicals.
- Functionalization of Aromatic Compounds : The compound facilitates the introduction of trifluoromethyl groups into aromatic systems, enhancing their reactivity and stability .
Material Science
The incorporation of potassium trifluoro-[(1R,2R)-2-methylcyclopropyl]boranuide into materials science has opened avenues for developing advanced materials with enhanced properties.
Innovative Uses
- Fluorinated Polymers : The compound can be used as a building block for fluorinated polymers that exhibit superior chemical resistance and thermal stability. These polymers are valuable in applications ranging from coatings to electronic devices.
- Nanotechnology : In nanotechnology, it is being explored for creating functionalized nanoparticles that can deliver drugs more effectively or serve as catalysts in chemical reactions .
Mechanism of Action
The mechanism of action of potassium;trifluoro-[(1R,2R)-2-methylcyclopropyl]boranuide involves its interaction with molecular targets through the boron atom. The compound can participate in various chemical reactions, such as transmetalation in Suzuki-Miyaura coupling, where it transfers the boron-containing group to a palladium catalyst. This process involves the formation of a boron-palladium intermediate, which then undergoes further transformations to form the desired product .
Comparison with Similar Compounds
Reactivity in Cross-Coupling Reactions
Steric and Electronic Effects :
The (1R,2R)-2-methylcyclopropyl group introduces significant steric hindrance compared to unsubstituted cyclopropyl or linear alkyl groups (e.g., 3-methoxypropyl in ). This steric profile may slow transmetalation steps in Suzuki reactions but improves selectivity in forming chiral centers .- Electron-Withdrawing vs. Electron-Donating Groups: Electron-withdrawing substituents (e.g., trifluoromethoxy in ) enhance the electrophilicity of the boron center, accelerating transmetalation.
Stability and Handling
Hydrolytic Stability :
Trifluoroborate salts are generally resistant to hydrolysis compared to boronic acids. However, substituents like hydroxyl groups (e.g., in 3-chloro-2-hydroxyphenyl derivative ) reduce stability, necessitating anhydrous storage. The target compound’s cyclopropane ring and lack of polar groups enhance its shelf life under standard conditions .- Thermal Stability: Aryl-substituted trifluoroborates (e.g., phenyl or thiophene derivatives ) decompose at higher temperatures (>200°C), while alkyl-substituted variants (e.g., 3-methoxypropyl ) exhibit lower thermal resilience. The cyclopropane ring’s strain energy may slightly reduce thermal stability compared to non-cyclic analogs.
Biological Activity
Potassium trifluoro-[(1R,2R)-2-methylcyclopropyl]boranuide, also known as potassium cyclopropyltrifluoroborate, is a compound that has garnered interest due to its potential applications in medicinal chemistry and organic synthesis. This article aims to explore its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₄H₇BF₃K
- Molecular Weight : 122.91 g/mol
- CAS Number : 1350729-28-0
Potassium trifluoro-[(1R,2R)-2-methylcyclopropyl]boranuide is primarily utilized in organic synthesis as a boron reagent. Its trifluoroborate moiety enhances reactivity in various coupling reactions, such as the Suzuki-Miyaura coupling, which is crucial for forming carbon-carbon bonds in pharmaceuticals and agrochemicals. The unique structure of this compound allows for selectivity and efficiency in these reactions, often leading to high yields while preserving sensitive functional groups in complex molecules .
Pharmacological Profile
The biological activity of potassium trifluoro-[(1R,2R)-2-methylcyclopropyl]boranuide can be summarized as follows:
Case Studies and Research Findings
Research has demonstrated the utility of potassium trifluoro-[(1R,2R)-2-methylcyclopropyl]boranuide in various synthetic applications:
-
Suzuki-Miyaura Coupling Enhancements :
- A study highlighted the effectiveness of using potassium trifluoro-[(1R,2R)-2-methylcyclopropyl]boranuide as a coupling partner in challenging Suzuki-Miyaura reactions involving sensitive glutarimide structures. The compound enabled high yields while maintaining the integrity of sensitive stereocenters .
- Immunomodulatory Applications :
- Comparative Studies :
Q & A
Q. Advanced
- Moisture sensitivity : Hydrolysis to boronic acids occurs in aqueous media; store under inert gas (Ar/N₂) with desiccants .
- Thermal stability : Decomposes above 80°C; optimize reactions below this threshold .
- Light sensitivity : UV exposure degrades the trifluoroborate group; use amber glassware .
Which analytical techniques are most reliable for characterizing this compound and its reaction products?
Q. Methodological
- NMR spectroscopy : ¹⁹F NMR (δ -135 to -140 ppm) confirms trifluoroborate integrity; ¹H/¹³C NMR resolves cyclopropane stereochemistry .
- X-ray crystallography : Resolves absolute configuration of the (1R,2R) center .
- Mass spectrometry : HRMS (ESI⁺) verifies molecular ion peaks (e.g., [M–K]⁻ at m/z 180.07) .
How can researchers resolve contradictions in reported reaction yields for similar trifluoroborates?
Advanced
Discrepancies often arise from:
- Catalyst sourcing : Commercially available Pd catalysts vary in ligand purity; use freshly prepared catalysts .
- Solvent dryness : Trace water in THF reduces yields; employ molecular sieves or distillation .
- Substrate ratios : Optimize boronate:halide ratios (1.2:1) to minimize side reactions .
What computational tools predict the binding interactions of this compound in enzyme inhibition studies?
Q. Advanced
- Docking software : GOLD or AutoDock Vina models interactions with kinase active sites, leveraging the cyclopropane’s rigidity for steric complementarity .
- DFT calculations : Assess boron’s electrophilicity and fluorine’s electron-withdrawing effects on binding affinity .
How does this compound compare to analogous trifluoroborates in biological activity studies?
Q. Advanced
- Electron-deficient analogs : Fluorine-rich derivatives (e.g., 2-fluoro-6-hydroxyphenyl) show enhanced enzyme inhibition due to increased electrophilicity .
- Cyclopropane vs. aryl groups : The (1R,2R)-cyclopropyl group improves metabolic stability in in vitro assays compared to phenyl derivatives .
What strategies optimize reaction scalability while maintaining stereochemical fidelity?
Q. Advanced
- Flow chemistry : Continuous reactors minimize batch variability and improve heat management for large-scale syntheses .
- Chiral auxiliaries : Temporary directing groups preserve stereochemistry during coupling .
- In-line analytics : Real-time NMR/MS monitoring adjusts reaction parameters dynamically .
How do substituents on the boron atom influence reactivity in non-canonical reactions (e.g., photoredox catalysis)?
Q. Advanced
- Trifluoroborate vs. boronic esters : The trifluoroborate’s ionic character enhances solubility in polar aprotic solvents, enabling dual catalytic cycles .
- Cyclopropane activation : Under UV light, the strained ring participates in [2+2] cycloadditions with alkenes, expanding synthetic utility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
